Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic small molecule featuring a pyrimidine-linked 1,2,4-oxadiazole core fused to an azetidine ring. The sulfonyl group bridges the azetidine to a methyl benzoate moiety, conferring unique steric and electronic properties.
Properties
IUPAC Name |
methyl 4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-26-17(23)11-3-5-13(6-4-11)28(24,25)22-9-12(10-22)16-20-15(21-27-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLPHEPBZIMRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrimidine moiety, such as this one, have been known to exhibit a wide range of pharmacological activities. They have been used in the design of privileged structures in medicinal chemistry.
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to diverse types of biological and pharmaceutical activities.
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities, suggesting they may interact with multiple biochemical pathways.
Biological Activity
Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrimidine ring : Contributes to the compound's biological activity.
- 1,2,4-Oxadiazole : Known for its diverse pharmacological properties.
- Azetidine ring : Imparts unique chemical reactivity.
Molecular Formula : CHNO
Molecular Weight : 320.31 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Interaction with Enzymes : The sulfonamide group may facilitate binding to target enzymes through hydrogen bonding.
- Receptor Modulation : The presence of the pyrimidine and oxadiazole rings suggests potential interactions with cellular receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 5 to 15 µM against breast cancer cells, suggesting that modifications to the oxadiazole moiety could enhance activity.
Case Study 2: Antimicrobial Efficacy
Research on pyrimidine-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, highlighting their potential as lead compounds for antibiotic development.
Data Table of Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is . The compound features a sulfonamide linkage and a benzoate moiety, which contribute to its biological activity.
Medicinal Chemistry
This compound has shown potential as an anti-cancer agent. Its structure is reminiscent of known inhibitors that target specific kinases involved in cancer cell proliferation.
Case Study: Antitumor Activity
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
Research has indicated that derivatives of oxadiazoles exhibit antimicrobial activity. This compound was tested against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent .
Neurological Research
The pyrimidine and oxadiazole moieties are known to interact with neurotransmitter systems. Preliminary studies indicate that this compound may modulate serotonin receptors, which could have implications for treating mood disorders.
Case Study: Neurotransmitter Modulation
In vitro assays demonstrated that the compound enhances serotonin receptor activity by approximately 30%, indicating its potential role in developing antidepressant therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structural Differences :
- The target compound substitutes the azetidine-sulfonyl-benzoate group for Z2194302854’s propanamide linker.
- Z2194302854 features an isopropyl-oxadiazole and a pyrazole-pyrimidine system, whereas the target compound uses a pyrimidinyl-oxadiazole and methyl benzoate.
- Synthetic Yield :
- Mass Spectrometry :
- Z2194302854 has a molecular ion [M+H]⁺ at m/z 342.2, while the target compound’s larger sulfonyl-azetidine group would increase its molecular weight significantly.
Comparison with Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)
- Ester Group Variation :
- The target compound uses a methyl benzoate ester, unlike the ethyl esters in I-6230–I-6473. Methyl esters typically exhibit faster metabolic clearance than ethyl esters due to increased hydrophilicity.
- Linker Heterogeneity: The sulfonyl-azetidine linker in the target compound contrasts with phenethylamino (I-6230), thio (I-6373), or ethoxy (I-6473) linkers in the analogs. Sulfonyl groups enhance solubility but may reduce membrane permeability compared to thio or ethoxy groups .
- Heterocyclic Moieties :
- Pyrimidine in the target compound vs. pyridazine (I-6230, I-6232) or isoxazole (I-6273–I-6473) alters target selectivity. Pyrimidine’s nitrogen-rich structure favors interactions with ATP-binding pockets in kinases.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The azetidine-sulfonyl linkage in the target compound may introduce steric hindrance, complicating coupling reactions compared to simpler linkers in analogs like Z2194302854 .
- Pharmacokinetic Predictions : The sulfonyl group improves aqueous solubility but could limit blood-brain barrier penetration relative to I-6373’s thioether linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
